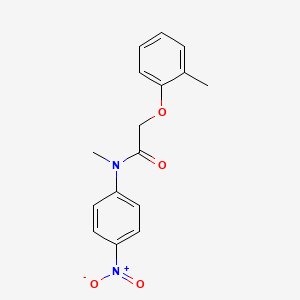

![molecular formula C13H19N5O2 B5504848 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of similar pyrazole derivatives involves creating the core pyrazole ring followed by functionalization at specific positions on the ring. A notable example includes the synthesis of pyrazole carboxamides, which may involve nucleophilic substitution reactions, amidation, and the use of various catalysts to achieve the desired structural framework (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by their cyclic nitrogen-containing rings, which significantly influence their chemical behavior and biological activity. X-ray crystallography and NMR spectroscopy are commonly employed for structural characterization, providing detailed insights into the arrangement of atoms within the molecule and the configuration of its functional groups (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards electrophilic substitution and nucleophilic addition reactions, owing to the electron-rich nature of the pyrazole ring. These compounds can undergo various chemical reactions, including halogenation, acylation, and sulfonation, leading to a wide range of functionalized products with potential pharmacological activities (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for their application in drug formulation. These properties are influenced by the molecular structure, particularly the presence and position of functional groups on the pyrazole ring, which can alter intermolecular interactions and thus the compound's physical behavior (Girreser et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as acidity/basicity, reactivity, and stability, are determined by the electronic distribution within the molecule. The nitrogen atoms in the pyrazole ring contribute to its basicity, while substituents at various positions can modulate its reactivity towards different chemical reagents. These properties are essential for the compound's interaction with biological targets and its overall biological activity (Yamamoto et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of compounds similar to N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide have been extensively studied. For example, the synthesis and analytical characterization of compounds containing the pyrazole and oxadiazole rings highlight the versatility of these structures in creating bioisosteric replacements for other heterocyclic compounds. This approach is fundamental in the development of new materials and pharmaceuticals, showcasing the chemical's potential in research chemical synthesis (McLaughlin et al., 2016).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of compounds containing oxadiazole rings, similar to the one in the query, have been documented. These compounds exhibit significant activity against Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis and other bacterial infections. The study of substituted isosteres of pyridine- and pyrazinecarboxylic acids, for instance, indicates the relevance of such compounds in developing new antimycobacterial agents (Gezginci et al., 1998).

Insecticidal Activity

The insecticidal activity of compounds featuring 1,3,4-oxadiazole rings has been explored, demonstrating their potential in pest management. For example, derivatives containing oxadiazole rings were tested against the diamondback moth, showing promising results. This suggests the compound's utility in the synthesis of novel insecticides, contributing to agricultural research and pest control strategies (Qi et al., 2014).

Anticancer Activity

The exploration of N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives in cytotoxicity studies against cancer cells highlights the potential of such compounds in anticancer research. These studies provide insights into the design and synthesis of new therapeutic agents targeting various types of cancer (Hassan et al., 2014).

Bioisosteric Design and SAR Studies

The design and synthesis of anthranilic diamide analogues containing oxadiazole rings for insecticidal activity underscore the importance of structure-activity relationship (SAR) studies in developing more effective and selective pesticides. These research efforts contribute to the understanding of how structural modifications affect biological activity, guiding the development of novel compounds with improved properties (Liu et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-4-6-9-7-11(17-16-9)12(19)15-10(5-2)13-14-8(3)18-20-13/h7,10H,4-6H2,1-3H3,(H,15,19)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOUZVVNVSTWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NC(CC)C2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-cyclohexen-1-ylcarbonyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504770.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)

![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)

![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)

![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5504841.png)

![5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)

![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)

![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)

![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)